(S)-N-Boc-L-homoserine ethyl ester
Description
Chirality and Stereochemical Considerations in Boc-L-Homoserine Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the chemistry of Boc-L-homoserine. libretexts.org The "L" designation in Boc-L-homoserine refers to the specific stereochemical configuration at the α-carbon, which is crucial for its biological activity and its utility in synthesizing stereochemically pure compounds. medchemexpress.com The synthesis of such chiral molecules often involves methods like chiral pool synthesis, where a readily available chiral starting material is used to build a more complex chiral molecule, or the use of chiral auxiliaries to control the stereochemical outcome of a reaction. Maintaining the enantiomeric purity of Boc-L-homoserine throughout a synthetic sequence is critical, as different enantiomers of a molecule can have vastly different biological effects.
Evolution of Homoserine Derivatives in Organic and Peptide Synthesis
Homoserine and its derivatives have long been utilized in chemical synthesis. wikipedia.org L-homoserine is a key intermediate in the biosynthesis of essential amino acids like methionine and threonine. wikipedia.org In organic synthesis, homoserine lactone, a cyclic form of homoserine, is a product of peptide cleavage by cyanogen (B1215507) bromide at methionine residues. wikipedia.org This reaction has been a valuable tool in protein sequencing.
The development of homoserine derivatives has expanded their application. For instance, O-benzyl-L-homoserine is used in peptide synthesis and drug development, with the benzyl (B1604629) group serving to protect the hydroxyl moiety. chemimpex.com Furthermore, homoserine derivatives are instrumental in the synthesis of proteoglycan glycopeptides, where homoserine can act as a precursor to aspartic acid. nih.gov The synthesis of N-acyl-homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing, often starts from homoserine derivatives. plos.orgmdpi.comfrontiersin.orgpnas.orgbeilstein-journals.org The ability to create a variety of these analogs is crucial for studying and potentially disrupting bacterial communication. mdpi.com
Significance of the Boc Protecting Group in Directed Synthesis
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.orgnumberanalytics.com Introduced in the 1960s, it has become a cornerstone of peptide synthesis and is also extensively used in the synthesis of natural products and pharmaceuticals. numberanalytics.com The Boc group forms a carbamate (B1207046) with the amine, effectively masking its nucleophilicity and preventing it from participating in unwanted side reactions. numberanalytics.comtotal-synthesis.com
The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjk-sci.com The resulting Boc-protected amine is stable under a variety of conditions, including basic and nucleophilic environments. organic-chemistry.orgsci-hub.seresearchgate.net
Orthogonal Protection Strategies in Peptide Synthesis
A key advantage of the Boc group is its role in orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS). biosynth.comfiveable.me Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under different conditions, allowing for selective deprotection of one functional group while others remain protected. fiveable.meiris-biotech.de
In SPPS, the most common orthogonal pairing is the Boc group with the fluorenylmethyloxycarbonyl (Fmoc) group. total-synthesis.combiosynth.com The Boc group is acid-labile, meaning it is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the Fmoc group is base-labile and is removed with a base like piperidine. biosynth.comamericanpeptidesociety.orgpeptide.com This orthogonality allows for the selective removal of the N-terminal Fmoc group to enable peptide chain elongation, while acid-labile side-chain protecting groups (often based on tert-butyl) and the Boc group remain intact. biosynth.comiris-biotech.depeptide.com
Another strategy, known as the Boc/Bzl (benzyl) strategy, is considered quasi-orthogonal. biosynth.comseplite.com Both Boc and benzyl-based protecting groups are removed by acid, but at different rates, allowing for some level of selective deprotection. biosynth.comresearchgate.net
Chemoselective Reactions and Boc Group Stability
The stability of the Boc group under various conditions allows for a high degree of chemoselectivity in synthesis. It is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comresearchgate.net This stability enables chemists to perform a wide range of reactions on other parts of a molecule without affecting the Boc-protected amine.
The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions. wikipedia.orgjk-sci.comfishersci.co.uk Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727) are frequently used. wikipedia.orgjk-sci.com The mechanism involves protonation of the Boc group, leading to the formation of a tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine. jk-sci.com
While acid-lability is the primary method for Boc deprotection, other methods have been developed for specific applications or for substrates that are sensitive to strong acids. These include:
Thermolytic deprotection: The Boc group can be cleaved by heating, sometimes in specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), which can be accelerated by microwave irradiation. tandfonline.comacs.org
Basic deprotection: In certain cases, particularly with activated amines like those in pyrroles, the Boc group can be removed under basic conditions. sci-hub.se
Other reagents: Reagents like zinc bromide (ZnBr₂) and trimethylsilyl (B98337) iodide (TMSI) can also be used for Boc deprotection under specific conditions. wikipedia.orgcommonorganicchemistry.com
The ability to selectively remove the Boc group under a variety of conditions further enhances its utility in complex, multi-step syntheses.
Data Tables
Table 1: Properties of Boc-L-Homoserine
| Property | Value | Source |
| Chemical Formula | C₉H₁₇NO₅ | cymitquimica.comnih.gov |
| Molecular Weight | 219.23 g/mol | nih.govsigmaaldrich.com |
| Appearance | White powder | sigmaaldrich.com |
| Application | Peptide synthesis, Intermediate in organic synthesis | cymitquimica.comsigmaaldrich.comcapot.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
Table 2: Common Reagents for Boc Protection and Deprotection
| Process | Common Reagents | Source |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (B95107) (THF), Sodium hydroxide (B78521) (NaOH), 4-Dimethylaminopyridine (B28879) (DMAP) | wikipedia.orgnumberanalytics.comjk-sci.comfishersci.co.uk |
| Deprotection (Acidic) | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Hydrochloric acid (HCl), p-Toluenesulfonic acid | wikipedia.orgjk-sci.comfishersci.co.uk |
| Deprotection (Alternative) | Zinc bromide (ZnBr₂), Trimethylsilyl iodide (TMSI), Heat (thermolytic), Sodium t-butoxide (for specific cases) | wikipedia.orgsci-hub.setandfonline.comcommonorganicchemistry.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517080 | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41088-86-2 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41088-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc L Homoserine and Its Advanced Derivatives
Strategies for N-terminal Boc Protection of L-Homoserine
Direct Boc Anhydride (B1165640) Reactivity and Reaction Conditions
The most prevalent method for the N-protection of L-homoserine involves its reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O). This reaction is typically performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride.
A general and effective procedure involves dissolving L-homoserine in an aqueous basic solution, such as aqueous sodium hydroxide (B78521) or sodium bicarbonate. Boc anhydride, often dissolved in an organic solvent like dioxane or tetrahydrofuran (B95107) (THF), is then added to the reaction mixture. The reaction is typically initiated at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. The resulting Boc-L-homoserine is then isolated by acidifying the aqueous layer and extracting the product into an organic solvent.
Common reaction conditions are summarized in the table below.
| Base | Solvent System | Temperature | Typical Reaction Time |
| Sodium Hydroxide (NaOH) | Dioxane / Water | 0 °C to Room Temp. | 4-12 hours |
| Sodium Bicarbonate (NaHCO₃) | THF / Water | 0 °C to Room Temp. | 12-24 hours |
| Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp. | 12-18 hours |
Optimization of Protecting Group Introduction Yields
While the direct reaction with Boc anhydride is effective, several strategies can be employed to optimize the yield and purity of Boc-L-homoserine. The choice of base and solvent system can significantly impact the reaction efficiency. For amino acids with low nucleophilicity or solubility issues, the addition of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, even when using less reactive bases like sodium bicarbonate.
Furthermore, careful control of the stoichiometry is crucial. Using a slight excess of Boc anhydride (typically 1.1 to 1.5 equivalents) ensures the complete consumption of the starting L-homoserine. The pH of the reaction mixture is another critical parameter; maintaining a pH between 9 and 10 throughout the addition of Boc anhydride generally leads to higher yields by ensuring the amino group remains sufficiently nucleophilic without promoting hydrolysis of the anhydride. Post-reaction workup, including thorough washing of the organic extract to remove unreacted Boc anhydride and byproducts, is essential for obtaining a high-purity product.
Synthesis of Boc-L-Homoserine Esters (e.g., Methyl, Ethyl, Benzyl)
Esterification of the carboxylic acid moiety of Boc-L-homoserine is a common strategy to protect it during peptide coupling reactions, preventing it from acting as a nucleophile. ucalgary.ca Methyl, ethyl, and benzyl (B1604629) esters are among the most frequently used due to their relative stability and the availability of methods for their selective removal. libretexts.org
Esterification Techniques and Yield Optimization
Several methods are available for the synthesis of Boc-L-homoserine esters. The choice of method often depends on the desired ester and the scale of the reaction.
For Methyl and Ethyl Esters: A common approach involves reacting Boc-L-homoserine with an alkyl halide (e.g., methyl iodide or ethyl iodide) in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net Another effective method is the use of trimethylchlorosilane (TMSCl) in the corresponding alcohol (methanol or ethanol), which facilitates esterification under mild conditions. nih.gov
For Benzyl Esters: Benzyl esters are often prepared using benzyl bromide or benzyl alcohol. The reaction with benzyl bromide can be carried out under basic conditions similar to those for methyl esters. Alternatively, acid-catalyzed esterification with benzyl alcohol, often using a catalyst like p-toluenesulfonic acid (TsOH), is a viable route. organic-chemistry.org
Optimization of these reactions involves ensuring anhydrous conditions, particularly for acid-catalyzed methods, and using an appropriate excess of the alcohol or alkylating agent to drive the reaction to completion. Purification is typically achieved through column chromatography.
| Ester Type | Reagents | Base/Catalyst | Solvent |
| Methyl | Methyl Iodide (MeI) | Potassium Carbonate (K₂CO₃) | DMF |
| Methyl | Methanol (B129727) (MeOH) | Trimethylchlorosilane (TMSCl) | Methanol |
| Ethyl | Ethyl Iodide (EtI) | Cesium Carbonate (Cs₂CO₃) | DMF |
| Benzyl | Benzyl Bromide (BnBr) | Triethylamine (Et₃N) | Acetonitrile |
| Benzyl | Benzyl Alcohol (BnOH) | p-Toluenesulfonic acid (TsOH) | Toluene |
Role of Ester Protection in Subsequent Transformations
In peptide synthesis, the primary role of the C-terminal ester is to prevent the carboxyl group of the first amino acid (in this case, Boc-L-homoserine) from participating in the peptide bond formation when the second amino acid is introduced. masterorganicchemistry.com By converting the carboxylic acid into a less reactive ester, the N-terminus of the second amino acid can selectively react with the activated carboxyl group of another N-protected amino acid. ucalgary.ca This strategy ensures the controlled, stepwise elongation of the peptide chain from the C-terminus to the N-terminus. wikipedia.org
The choice of ester is also strategic for the final deprotection step. Methyl and ethyl esters are typically removed by saponification using a base like sodium hydroxide, while benzyl esters can be cleaved under milder, neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), which preserves other acid- or base-labile protecting groups in the peptide. libretexts.org
Synthesis of Boc-L-Homoserine Lactone
Boc-L-homoserine can undergo intramolecular cyclization to form Boc-L-homoserine lactone, a valuable chiral intermediate. This γ-butyrolactone derivative is a precursor for the synthesis of various bioactive molecules and N-acylated homoserine lactones (AHLs), which are involved in bacterial quorum sensing. cam.ac.uknih.gov
The synthesis is typically achieved through the activation of the carboxylic acid group, which then undergoes nucleophilic attack by the side-chain hydroxyl group. One common method involves the use of coupling agents, similar to those used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like DMAP. The reaction is performed in an anhydrous aprotic solvent, such as dichloromethane or THF, under dilute conditions to favor the intramolecular cyclization over intermolecular polymerization.
Another established method for lactonization is the Mitsunobu reaction. researchgate.net While more commonly applied to the formation of β-lactones from β-hydroxy acids, the principle can be adapted for γ-lactone formation. This reaction involves treating Boc-L-homoserine with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This process activates the hydroxyl group, facilitating its displacement by the carboxylate anion.
Successful synthesis of the lactone relies on high-purity starting material and strictly anhydrous conditions to prevent side reactions and maximize yield.
Lactonization Methods from Boc-L-Homoserine
The intramolecular cyclization, or lactonization, of N-Boc-L-homoserine is a key transformation that yields Boc-L-homoserine lactone, a versatile cyclic intermediate. This process involves the formation of an ester bond between the carboxylic acid and the terminal hydroxyl group of the homoserine side chain. The most universal synthetic method for γ-butyrolactones is such an intramolecular esterification. Several reagents and conditions can be employed to facilitate this dehydration reaction efficiently while preserving the stereochemistry at the α-carbon.
One of the most effective and widely used methods for this type of cyclization is the Mitsunobu reaction . This reaction allows for the conversion of a primary alcohol to an ester under mild, neutral conditions. In this context, Boc-L-homoserine is treated with a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with a clean inversion of configuration at the alcohol-bearing carbon, although for the terminal primary alcohol of homoserine, this does not affect the existing chiral center.
Other established methods for lactonization include:
Acid-Catalyzed Cyclization: Direct treatment of Boc-L-homoserine with a catalytic amount of a strong acid can promote intramolecular esterification by protonating the carboxyl group, thereby activating it for nucleophilic attack by the hydroxyl group.
Carbodiimide-Mediated Cyclization: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid. In the presence of a coupling agent and a base, the activated acid readily undergoes intramolecular reaction with the hydroxyl group to form the lactone.
These methods provide robust pathways to Boc-L-homoserine lactone, a stable and readily purifiable intermediate for further synthetic elaboration.
Controlled Ring-Opening Reactions of Boc-L-Homoserine Lactone
The γ-butyrolactone ring of Boc-L-homoserine lactone is an electrophilic structure that can be opened by a variety of nucleophiles. This reactivity allows for the controlled introduction of new functional groups, transforming the lactone into a range of linear Boc-L-homoserine derivatives. The tert-butoxycarbonyl (Boc) protecting group is generally stable under the conditions used for these nucleophilic attacks.
Reaction with Organometallic Reagents: Strongly nucleophilic carbon sources, such as Grignard reagents (R-MgX), can open the lactone ring. This reaction typically involves the nucleophilic attack at the ester carbonyl carbon. The initial attack opens the ring to form a ketone intermediate, which can then be attacked by a second equivalent of the Grignard reagent if not controlled. However, careful management of reaction conditions can lead to the isolation of γ-hydroxy ketones. The steric bulk of the Boc group can help minimize side reactions, such as competing nucleophilic attack on the carbamate (B1207046) carbonyl.
Aminolysis: The reaction of the lactone with amines or ammonia, known as aminolysis, provides a direct route to Boc-L-homoserine amides. This process involves the nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to the cleavage of the endocyclic C-O bond and the formation of a stable amide bond. The reaction can be performed with primary or secondary amines to yield the corresponding N-substituted amides.
| Nucleophile | Reagent Class | Product Type | General Reaction Conditions |
|---|---|---|---|
| R-MgX | Grignard Reagent | γ-Hydroxy Ketone | Anhydrous ether or THF, low temperature |
| R-NH₂ | Primary Amine | N-Substituted Amide | Neat or in a polar solvent, moderate heat |
| H₂O / OH⁻ | Hydroxide | Boc-L-Homoserine (carboxylate) | Aqueous base (e.g., NaOH, LiOH) |
Stereoselective Synthesis of Boc-L-Homoserine Analogues
The synthesis of analogues requires strict control over the stereochemistry to ensure biological efficacy and to study structure-activity relationships. The L-configuration of the starting homoserine is a critical chiral element that must be preserved throughout the synthetic sequence.
Asymmetric Synthesis Approaches Utilizing L-Homoserine Precursors
The most prevalent and practical approach for the asymmetric synthesis of Boc-L-homoserine analogues is a chiral pool strategy. This method leverages the natural chirality of commercially available L-homoserine or its derivatives. A common precursor is (S)-α-amino-γ-butyrolactone, typically used as its hydrobromide or hydrochloride salt.
This strategy involves the N-acylation of the pre-formed, enantiomerically pure lactone. The free amino group of the L-homoserine lactone salt is a potent nucleophile that readily reacts with a wide variety of acylating agents to introduce diverse side chains. Common methods for this N-acylation include:
Reaction with Acid Chlorides: In the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, L-homoserine lactone reacts with acyl chlorides to form the corresponding N-acyl derivatives in good to excellent yields.
Carbodiimide Coupling: Carboxylic acids can be coupled directly to the amino group of the lactone using coupling reagents like EDC, often in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP).
Once the desired acyl group is installed, the Boc protecting group can be introduced onto the nitrogen if required for subsequent steps, although typically the acylation is the final step in creating the analogue. This approach is highly efficient as the key stereocenter is sourced directly from an inexpensive, natural amino acid, ensuring the final product has the desired L-configuration.
Boc L Homoserine As a Key Building Block in Complex Molecule Construction
Applications in Solid-Phase Peptide Synthesis (SPPS)
Incorporation of Boc-L-Homoserine into Peptide Sequences
The incorporation of Boc-L-homoserine into a growing peptide chain follows the standard protocols of SPPS. biosynth.com The process begins with the attachment of the first N-terminally and side-chain protected amino acid to a solid support (resin). biosynth.comiris-biotech.de For subsequent cycles, the N-terminal Boc group of the resin-bound amino acid is removed, typically with TFA. peptide.comchempep.com The newly exposed amino group is then coupled with the next Boc-protected amino acid, which has been activated using a coupling reagent. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. biosynth.com
The successful synthesis of [4-homoserine]oxytocin demonstrates the feasibility of incorporating Boc-L-homoserine into a peptide sequence. researchgate.net In this synthesis, Boc-Hse(Bzl)-OH was utilized within a solid-phase methodology to introduce the homoserine residue at the desired position. researchgate.net This highlights the importance of side-chain protection to prevent unwanted lactonization and ensure the integrity of the peptide chain. researchgate.net
Modulation of Peptide Properties through Homoserine Incorporation
The substitution of canonical amino acids with homoserine can significantly modulate the physicochemical and biological properties of peptides. iris-biotech.de As a homolog of serine, with an additional methylene (B1212753) group in its side chain, homoserine can alter a peptide's conformational stability, hydrophobicity, and receptor binding characteristics. iris-biotech.deacs.org
For instance, the replacement of serine with homoserine can impact the stability of secondary structures like β-hairpins. acs.org Research on cyclic peptides has shown that extending the side chain from serine to homoserine can destabilize the β-hairpin conformation, underscoring the influence of side-chain length on peptide folding. acs.org Furthermore, lipidation of peptides, which can involve non-natural amino acids like homoserine, is a known strategy to alter absorption, distribution, metabolism, and excretion (ADME) properties, thereby enhancing their therapeutic potential. nih.gov The presence of homoserine is noted in some naturally occurring lipopeptides with antimicrobial properties. nih.gov
Table 1: Impact of Homoserine Incorporation on Peptide Properties
| Property | Effect of Homoserine Incorporation | Research Finding |
| Conformational Stability | Can destabilize secondary structures like β-hairpins. | Substitution of L-serine with L-homoserine in a cyclic peptide model led to a substantial destabilization of the β-hairpin conformation. acs.org |
| Pharmacokinetics (ADME) | Can be used in lipidation strategies to improve properties. | Lipopeptides containing non-natural amino acids like homoserine can have altered ADME properties. nih.gov |
| Biological Activity | Can influence receptor binding and overall activity. | The substitution of threonine with homoserine at position 4 in oxytocin (B344502) resulted in similar effects on oxytocic-antidiuretic selectivity but did not enhance oxytocic activity to the same extent. researchgate.net |
Formation of Peptide Libraries and Analogues
Boc-L-homoserine and its derivatives are valuable tools for creating peptide libraries and analogues for drug discovery and biochemical research. chemimpex.com By systematically substituting canonical amino acids with homoserine or its derivatives, researchers can explore structure-activity relationships (SAR) and optimize peptide-based drug candidates.
The ability to modify the hydroxyl side chain of homoserine post-synthesis further expands the possibilities for generating diverse peptide libraries. This allows for the late-stage functionalization of peptides to create a variety of analogues, including those with thioether or selenoether moieties, which can mimic methionine. iris-biotech.de This approach is instrumental in studying enzyme interactions and developing novel therapeutic agents. chemimpex.comiris-biotech.de
Synthesis of Unnatural Amino Acids and Analogues
Boc-L-homoserine is a key precursor for the synthesis of various unnatural amino acids and their analogues. sigmaaldrich.compreprints.org Its bifunctional nature, possessing both a protected amine and a modifiable hydroxyl group, makes it a versatile starting material for creating novel amino acid structures that can be incorporated into peptides or used as standalone molecules. acs.org
Derivatization of the Hydroxyl Side Chain of Boc-L-Homoserine
The hydroxyl group in the side chain of Boc-L-homoserine is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups. iris-biotech.de This derivatization is a powerful strategy for synthesizing novel amino acids with tailored properties. nih.gov
A common approach involves activating the hydroxyl group, for example, by converting it into a better leaving group like a tosylate. core.ac.uk This activated intermediate, such as (S)-N-Boc-L-homoserine methyl ester 4-methylbenzenesulfonate, can then react with various nucleophiles to introduce new functionalities. core.ac.ukchemicalbook.com For example, reaction with sodium bromide can convert the tosylate into a bromo derivative, which is another useful intermediate for further substitutions. core.ac.uk This strategy has been employed to synthesize a cyclen-functionalized homoserine derivative, which can be incorporated into peptides to create novel metal-binding sites. core.ac.uk Another example is the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from L-homoserine, which can be incorporated into peptides and subsequently glycosylated. nih.gov
Table 2: Examples of Hydroxyl Side Chain Derivatization of Boc-L-Homoserine
| Starting Material | Reagents | Product | Application |
| N-Boc-L-homoserine benzyl (B1604629) ester | p-toluenesulfonyl chloride, pyridine (B92270) | N-Boc-O-tosyl-L-homoserine benzyl ester | Intermediate for further nucleophilic substitution. core.ac.uk |
| N-Boc-O-tosyl-L-homoserine benzyl ester | Sodium bromide (NaBr) | N-Boc-O-bromo-L-homoserine benzyl ester | Intermediate for synthesis of functionalized amino acids. core.ac.uk |
| L-homoserine | Multiple steps | N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine | Building block for the synthesis of neoglycopeptides. nih.gov |
Formation of Methionine Surrogates (e.g., Azidohomoalanine)
Boc-L-homoserine is a crucial starting material for the synthesis of methionine surrogates, most notably L-azidohomoalanine (AHA). chemsrc.com AHA is a non-canonical amino acid that can be incorporated into proteins in place of methionine, enabling the bioorthogonal labeling and visualization of newly synthesized proteins.
The synthesis of AHA from Boc-L-homoserine typically involves a two-step process. First, the side-chain hydroxyl group is activated, often by tosylation or mesylation. Second, the activated group is displaced by an azide (B81097) nucleophile (e.g., sodium azide) to yield Boc-L-azidohomoalanine. Subsequent deprotection of the Boc group affords the final product, L-azidohomoalanine. This synthetic route provides a reliable method for producing this important tool for chemical biology. chemicalbook.comchemsrc.compharmaffiliates.com
Synthesis of Acyl-Homoserine Lactones (AHLs)
Boc-L-homoserine is a key precursor in the synthesis of N-acyl-L-homoserine lactones (AHLs). AHLs are signaling molecules used by many Gram-negative bacteria in a population density-dependent communication system known as quorum sensing (QS). drugbank.com This system regulates various processes, including biofilm formation and virulence factor expression. medchemexpress.comdrugbank.com The ability to synthesize AHLs and their analogues is crucial for studying and potentially inhibiting bacterial communication.
The synthesis of AHL analogues often involves the use of L-homoserine lactone, which can be prepared from L-homoserine. nih.gov One common method involves the acylation of the L-homoserine lactone salt. nih.gov The Boc group in Boc-L-homoserine provides a stable, yet readily removable, protecting group that facilitates controlled transformations. For instance, in solid-phase synthesis strategies, Boc-protected L-homoserine lactone can be cleaved with reagents like sodium phenylselenolate to open the lactone ring, enabling further modifications. researchgate.net
Research has focused on designing novel AHL analogues to act as quorum-sensing inhibitors (QSIs). In one study, four new AHL analogues were designed by incorporating a tert-butoxycarbonyl (Boc) group into the amide and β-keto moieties of the AHL structure to evaluate their efficacy as QSIs against Pseudomonas aeruginosa. scbt.comdrugbank.com The synthesis of these complex AHLs underscores the importance of protected homoserine building blocks in creating chemical probes to modulate bacterial communication. scbt.comdrugbank.comnih.gov
Intermediate in the Synthesis of Chiral Compounds
The inherent chirality of Boc-L-homoserine makes it an important intermediate for the asymmetric synthesis of various complex molecules. nih.govnih.gov Its structure serves as a scaffold for creating new stereogenic centers with high precision, which is critical for the biological activity of many pharmaceuticals and agrochemicals.
Synthesis of Chiral Herbicides (e.g., L-phosphinothricin)
L-homoserine and its derivatives are important precursors for producing the potent chiral herbicide L-phosphinothricin (also known as glufosinate). L-phosphinothricin acts by inhibiting the enzyme glutamine synthetase.
Several synthetic routes to L-phosphinothricin utilize intermediates derived from L-aspartic acid or L-homoserine. For example, a key step in one pathway is the Michaelis-Arbuzov reaction, which forms the crucial carbon-phosphorus bond. A protected amino acid halide, which can be prepared from L-homoserine in several steps, reacts with a phosphonite ester. The use of Boc-L-homoserine or its derivatives ensures that the stereocenter from the starting material is preserved throughout the synthesis, yielding the biologically active L-enantiomer of phosphinothricin (B1261767) with high enantiomeric excess (over 94% ee).
Synthesis of Anti-tumor Drugs (e.g., L-paraccanavaline)
Acyl-homoserine lactones, which are synthesized from L-homoserine derivatives, serve as important intermediates in the preparation of non-protein amino acids, including the anti-tumor drug L-paraccanavaline. nih.gov While detailed synthetic pathways starting specifically from Boc-L-homoserine are not extensively documented in readily available literature, the established role of acyl-homoserine lactones points to the utility of protected homoserine synthons in accessing such complex natural products. nih.gov
Precursors to S-Adenosylmethionine Analogues
S-Adenosyl-L-methionine (SAM) is a crucial cofactor in numerous biological methylation reactions. Synthetic analogues of SAM are valuable tools for studying methyltransferase enzymes and for developing novel therapeutics. L-homoserine is a direct precursor in the biosynthesis of L-methionine and, by extension, SAM.
The synthesis of SAM analogues often relies on precursors derived from L-homoserine. For example, researchers have developed methods to produce SAM analogues containing selenium (SeSAM) or tellurium (TeSAM) in place of sulfur. In other work, an aminocarboxypropyltransferase enzyme was shown to use SAM to convert tyrosinols into their phenolic homoserine ethers, a key step in the biosynthesis of bursatellin-type metabolites in molluscs. The synthesis of N-Boc-L-tyrosine thioesters was utilized in these studies to monitor the enzymatic reactions, highlighting the role of Boc-protected amino acids in elucidating complex biosynthetic pathways that involve SAM-dependent steps.
Development of Conjugates and Probes
The functional groups of Boc-L-homoserine make it a suitable building block for creating chemical probes and bioconjugates. These tools are essential for studying biological processes with high specificity. For instance, Boc-L-homotyrosine, a related derivative, was used as a starting material to synthesize activity-based probes for the enzyme cathepsin S. The synthesis involved reducing the Boc-protected amino acid and introducing an azide group, demonstrating how the Boc protecting group facilitates the multi-step construction of complex molecular probes.
Antibody-Drug Conjugates (ADCs) Linkers
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine a monoclonal antibody with a potent cytotoxic drug via a chemical linker. The linker's properties are critical for the ADC's stability and efficacy. Homoserine derivatives have been incorporated into these linkers.
N-Butanoyl-L-homoserine lactone, which is derived from L-homoserine, is described as a cleavable ADC linker. medchemexpress.com The lactone structure can be part of a system designed to release the cytotoxic payload under specific conditions within the target cancer cell. While direct synthesis from Boc-L-homoserine is one of many potential routes, the use of homoserine-based structures in ADC technology highlights another advanced application for this chiral building block. For example, Mal-L-Dap(Boc)-OH is a building block used for conjugation to thiol groups in ADCs, where the Boc protecting group plays a crucial role during the synthesis before its removal.
Data Tables
Table 1: Properties of Boc-L-Homoserine and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Boc-L-Homoserine | 41088-86-2 | C₉H₁₇NO₅ | 219.23 |
| N-Boc-L-homoserine Methyl Ester | 120042-11-7 | C₁₀H₁₉NO₅ | 233.26 |
| L-Homoserine | 672-15-1 | C₄H₉NO₃ | 119.12 |
| L-Phosphinothricin | 51276-47-2 | C₅H₁₂NO₄P | 181.13 |
| N-Butanoyl-L-homoserine lactone | 72507-68-7 | C₈H₁₃NO₃ | 171.19 |
Data sourced from multiple chemical databases and research articles. medchemexpress.comscbt.comfrontiersin.org
Table 2: Examples of Synthesized AHL Analogues with Boc-Groups
| Compound Name | Molecular Weight ( g/mol ) | Function |
| N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone | 411.54 | Quorum Sensing Inhibitor (QSI) Probe |
| N-(t-butoxycarbonyl)-3-((t-butoxycarbonyl)oxy)-dodecanoyl-L-homoserine lactone, E-isomer | 497.62 | Quorum Sensing Inhibitor (QSI) Probe |
| N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl hydrazone carbohydrazide | 469.57 | Quorum Sensing Inhibitor (QSI) Probe |
| N-dodecanoyl-L-homoserine lactone-3-t-butoxycarbonyl nipecotic acid hydrazone | 522.34 | Quorum Sensing Inhibitor (QSI) Probe |
Data from a study on modified N-acyl-L-homoserine lactone compounds as QSIs in Pseudomonas aeruginosa. scbt.comdrugbank.com
Derivatization Chemistry and Functionalization of Boc L Homoserine
Side Chain Modifications at the Hydroxyl Group
The terminal hydroxyl group of the Boc-L-homoserine side chain is a primary site for chemical modification, enabling the introduction of various functional groups through several key reaction types. These modifications can alter the polarity, steric bulk, and reactivity of the amino acid, making it a valuable tool for creating diverse molecular structures.
Etherification of the side-chain hydroxyl group is a common strategy to introduce stable, non-reactive moieties. This modification prevents the hydroxyl group from participating in unwanted side reactions during subsequent synthetic steps.
O-Methylation: The hydroxyl group can be converted to a methyl ether, producing N-Boc-O-methyl-L-homoserine. achemblock.com This derivative is useful in syntheses where a small, lipophilic group is desired on the side chain. The methylation of the side chain of a natural amino acid like histidine has been used to create ligands for metal complexes. lookchem.com
O-Benzylation: Protection of the hydroxyl group with a benzyl (B1604629) (Bzl) group yields N-Boc-O-benzyl-L-homoserine, also known as Boc-Hse(Bzl)-OH. peptide.com The benzyl group is a bulky, aromatic moiety that significantly increases lipophilicity. A key advantage of the benzyl ether is its stability under both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. It can be selectively cleaved under neutral conditions via catalytic hydrogenolysis (e.g., using palladium on carbon), a reaction that does not affect most other protecting groups used in peptide synthesis. This makes it an excellent choice for orthogonal protection strategies.
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| N-Boc-O-methyl-L-homoserine | 104839-08-9 | C10H19NO5 | 233.27 | Methyl ether side chain achemblock.com |
| N-Boc-O-ethyl-L-homoserine | 1616273-34-7 | C11H21NO5 | 247.29 | Ethyl ether side chain chemscene.com |
| N-Boc-O-benzyl-L-homoserine | 59408-74-1 | C16H23NO5 | 309.36 | Benzyl ether side chain, removable by hydrogenolysis |
Esterification converts the side-chain hydroxyl group into an ester, altering its electronic properties and reactivity.
O-Acetylation: The reaction of L-homoserine with acetic anhydride (B1165640) can produce O-acetyl-L-homoserine. This derivative, and others like O-succinyl homoserine, serve as important intermediates in the synthesis of more complex molecules. googleapis.com O-acetyl-L-homoserine is a versatile synthon for preparing L-homoserine-containing peptides and has been used as a starting material for synthesizing polyhydroxyalkanoates, which are used in bioplastics.
| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Application Note |
| O-Acetyl-L-homoserine | 7540-67-2 | C6H11NO4 | 161.16 | Intermediate in methionine biosynthesis; synthon for peptides nih.gov |
| O-Acetyl-L-homoserine hydrochloride | 250736-84-6 | C6H12ClNO4 | 197.62 | Used as a starting material in the synthesis of peptides and bioplastics |
To facilitate nucleophilic substitution, the hydroxyl group can be transformed into a good leaving group through sulfonylation or halogenation.
Sulfonylation: The hydroxyl group of a Boc-L-homoserine derivative can be esterified with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) to form a mesylate or tosylate, respectively. lookchem.comgoogleapis.com These sulfonate esters are excellent leaving groups, activating the side chain for displacement by various nucleophiles. For instance, CN 108484666 A describes the formation of a mesylate ester (-OSO2CH3) from a homoserine derivative. googleapis.com This strategy is fundamental in preparing a wide array of other homoserine derivatives.
Halogenation: While less common directly from Boc-L-homoserine, the conversion of the hydroxyl to a halide (e.g., iodide or bromide) is a known transformation for homoserine derivatives. googleapis.comucl.ac.uk This creates a reactive electrophilic center on the side chain, enabling carbon-carbon or carbon-heteroatom bond formation. For example, a literature pathway has been described to derivatize the alcohol of a protected homoserine as an iodide. ucl.ac.uk
Regioselective Functionalization Strategies
The ability to selectively modify one functional group in a polyfunctional molecule like Boc-L-homoserine is paramount in multi-step synthesis. Regioselectivity is primarily achieved through the strategic use of protecting groups.
The tert-butyloxycarbonyl (Boc) group plays a critical role in directing the functionalization of L-homoserine. By masking the α-amino group, it prevents its participation in reactions, thereby allowing for selective chemistry at the side-chain hydroxyl group or the C-terminal carboxylic acid. lookchem.comambeed.com
The Boc group is stable under a wide range of reaction conditions, including those involving most nucleophiles and bases, but is readily cleaved by anhydrous acids such as trifluoroacetic acid (TFA). organic-chemistry.orgwiley-vch.de This stability allows for modifications at other positions without disturbing the amine protection. A key example is the synthesis of L-α-vinylglycine from L-homoserine lactone. unl.edunih.gov In this process, the amine is first protected with a Boc group. unl.edunih.gov The resulting N-Boc-L-homoserine lactone can then undergo nucleophilic ring-opening at the ester linkage, a reaction that would be complicated by a free amino group. unl.edunih.gov The Boc group remains intact during this step and is removed later in the synthesis under mild acidic conditions. unl.edunih.gov This demonstrates how the Boc group enables regioselective reactions by temporarily deactivating the otherwise reactive amino group.
Orthogonal protection schemes are essential for the synthesis of complex molecules, allowing for the stepwise removal of different protecting groups without affecting others. iris-biotech.deresearchgate.net The Boc group is a cornerstone of such strategies.
The most common orthogonal pairing in modern solid-phase peptide synthesis (SPPS) is the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for the α-amine and the acid-labile tert-butyl (tBu) group for side chains. iris-biotech.deiris-biotech.de However, the Boc group can be used in orthogonal strategies as well. A classic example is the combination of the acid-labile Boc group with a benzyl (Bzl) group, which is removable by hydrogenolysis. biosynth.com In the case of Boc-Hse(Bzl)-OH, the Boc group can be removed with acid to elongate a peptide chain, while the O-benzyl group remains to protect the side chain. The benzyl group can then be removed in a final step using catalytic hydrogenation, which does not affect peptide bonds or many other functional groups.
Another example of orthogonality involves the trityl (Trt) group. In Fmoc-Hse(Trt)-OH, the Trt group protecting the hydroxyl side chain can be selectively removed using very mild acid (e.g., 1% TFA in DCM), leaving the Fmoc group and other acid-labile groups like tBu intact. alfa-chemistry.comsigmaaldrich.comiris-biotech.de This allows for on-resin modification of the homoserine side chain, such as phosphorylation or sulfonation. iris-biotech.de While this example uses Fmoc as the primary amine protection, it illustrates the principle of using protecting groups with different labilities to achieve selective functionalization, a strategy that is also central to the use of Boc-L-homoserine in complex syntheses. alfa-chemistry.comsigmaaldrich.comiris-biotech.de
Late-Stage Synthetic Functionalization in Peptide Chemistry
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their biological properties. Boc-L-homoserine serves as a valuable building block not just for creating peptide backbones, but also as a precursor for late-stage functionalization. This approach involves modifying the amino acid side chain after it has been incorporated into a peptide sequence, often while the peptide is still attached to a solid-phase resin. This technique offers significant advantages, including the ability to introduce a diverse range of chemical modifications in a combinatorial fashion from a single peptide precursor. nih.gov
Homoserine is particularly well-suited for late-stage functionalization due to the reactivity of its side-chain hydroxyl group. iris-biotech.de A prominent and effective strategy for its modification is an on-resin iodination-substitution reaction sequence. nih.govnih.gov This two-step process dramatically expands the chemical diversity achievable from a homoserine-containing peptide.
The process begins with the activation of the primary alcohol on the homoserine side chain. This is typically achieved by converting the hydroxyl group into a better leaving group. A common method involves an on-resin iodination reaction. Following this activation, the modified residue becomes susceptible to nucleophilic attack by a wide array of molecules, allowing for the introduction of various functional groups. nih.gov
This iodination-substitution approach is noteworthy for its versatility and compatibility with solid-phase peptide synthesis (SPPS). It allows for the synthesis of diverse peptide libraries where the variation is introduced at a very late stage. The reaction sequence is accessible to a broad spectrum of nucleophiles, enabling the creation of numerous peptide analogues with unique side chains. nih.govnih.gov
Key applications and findings from research in this area include:
Synthesis of Methionine-like Analogues : A wide range of sulfur nucleophiles can be used to create methionine-like thioethers. nih.gov This is particularly useful for creating peptides with modified pharmacokinetic profiles or for studying the role of methionine in biological processes.
Introduction of Diverse Functionalities : Beyond simple thioethers, the method facilitates the synthesis of selenoethers, thioglycosides, and pyridinium (B92312) salts. nih.goviris-biotech.de
Combinatorial Chemistry : The on-resin nature of the reaction makes it highly suitable for combinatorial approaches to generate large libraries of peptide derivatives for screening purposes. nih.gov
Bioconjugation and Labeling : The strategy can be used to attach fluorescent labels, such as 7-mercapto-4-methylcoumarin, to create biosensors or probes for studying peptide-protein interactions. nih.govnih.gov For example, this was successfully applied to a 34-amino-acid WW domain to create a zinc-responsive fluorescent sensor. nih.gov
Broad Nucleophile Scope : Successful substitutions have been demonstrated with various sulfur nucleophiles, selenols, pyridines, and even carboxylic acids. nih.govnih.gov This broad scope underscores the robustness of the method for creating diverse peptide structures.
The table below summarizes the types of functionalization possible on a homoserine residue within a peptide using the late-stage iodination-substitution strategy.
| Functionalization Type | Nucleophile/Reagent Class | Resulting Functional Group | Significance/Application |
|---|---|---|---|
| Thioetherification | Sulfur Nucleophiles (Thiols) | Methionine-like Thioethers | Creation of methionine analogues, peptide library synthesis. nih.gov |
| Selenoetherification | Selenols | Selenoethers | Introduction of selenium into peptides for specialized studies. nih.gov |
| Thioglycosylation | Thiosugars | Thioglycosides | Synthesis of glycopeptide mimetics. iris-biotech.de |
| Pyridinium Salt Formation | Pyridines | Pyridinium Salts | Modifying charge and solubility of peptides. nih.gov |
| Esterification | Carboxylic Acids | Side-chain Esters | Creation of prodrugs or modified peptide linkers. nih.gov |
| Fluorescent Labeling | Thiol-containing Fluorophores (e.g., 7-mercapto-4-methylcoumarin) | Fluorescently Tagged Peptides | Development of peptide-based biosensors and imaging agents. nih.govnih.gov |
Role in Biological and Medicinal Chemistry Research
Enzyme Interaction Studies and Protein Folding
The unique structural features of Boc-L-homoserine and related homoserine analogs make them valuable tools for investigating enzyme mechanisms and the principles of protein folding.
Homoserine analogues, including those derived from Boc-L-homoserine, serve as effective probes for studying the active sites of enzymes. chemimpex.comacs.org By incorporating these non-canonical amino acids into peptides, researchers can investigate the steric and electronic requirements of enzyme active sites. acs.org For instance, the synthesis of peptidyl inhibitors containing homoserine derivatives has been used to characterize the active sites of proteases like caspases. biorxiv.org In one study, a dipeptide mimetic building block was synthesized from N-Boc-L-homoserine to create a non-hydrolyzable peptide probe for caspase-7, providing insights into its active site. biorxiv.org
Furthermore, structural studies of enzymes such as mycobacterial homoserine transacetylases, a key enzyme in methionine biosynthesis, have highlighted the "druggable" nature of its active site, which binds L-homoserine. researchgate.net The analysis of its active site provides a basis for designing inhibitors, for which Boc-L-homoserine could be a starting point for synthesis. researchgate.net The ability of homoserine derivatives to mimic natural amino acids while offering additional functional groups makes them a preferred choice for exploring novel biochemical pathways. chemimpex.com
The incorporation of non-canonical amino acids like homoserine derivatives can influence the conformational stability of proteins. iris-biotech.denih.gov While natural beta-turn sequences often deviate from what is considered optimal, strategic replacement with residues like proline or glycine (B1666218) can enhance stability. nih.gov Similarly, the introduction of homo-amino acids, including homoserine, can modulate the proteolytic and conformational stability of a peptide. iris-biotech.de
Research on perfluoro-tert-butyl homoserine, a highly fluorinated analog, has shown that it exhibits a propensity for compact conformations such as α-helices, similar to methionine. nih.gov This is in contrast to many other highly fluorinated amino acids. The incorporation of this homoserine derivative into peptides can thus be used to stabilize specific secondary structures. nih.gov For example, a peptide containing perfluoro-tert-butyl homoserine was shown to bind to the estrogen receptor with an affinity comparable to the native ligand, demonstrating that these modified amino acids can be accommodated within protein-protein interfaces and contribute to binding stability. nih.gov
Drug Discovery and Development Applications
Boc-L-homoserine is a key building block in the synthesis of a wide range of molecules with therapeutic potential. chemimpex.comtcichemicals.com Its protected nature facilitates its use in multi-step syntheses of complex organic molecules. lookchem.com
The versatility of Boc-L-homoserine makes it a valuable starting material for the synthesis of various bioactive compounds and pharmaceutical intermediates. lookchem.com It is utilized in peptide synthesis to create peptidomimetics and cyclic peptides, which are important in drug design due to their enhanced stability and potency. sigmaaldrich.com The Boc protecting group allows for the controlled formation of peptide bonds without unwanted side reactions at the amino group.
Boc-L-homoserine and its derivatives are also used in the synthesis of non-peptide bioactive molecules. For example, they are intermediates in the creation of complex natural products, such as cyclodepsipeptides with potential therapeutic applications. mdpi.com The synthesis of a pentahomoserine building block, starting from Boc-L-glutamic acid benzyl (B1604629) ester (a related compound), was a key step in the construction of the bioactive natural product micropeptin T-20. mdpi.com
A significant application of Boc-L-homoserine and its derivatives is in the development of novel antimicrobial agents. This is particularly relevant in the context of rising antimicrobial resistance, which necessitates new strategies beyond traditional antibiotics.
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate collective behaviors, including the expression of virulence factors. nih.govnih.govscilifelab.se This process relies on signaling molecules, such as N-acyl-L-homoserine lactones (AHLs) in Gram-negative bacteria. nih.govnih.govscilifelab.se Interfering with QS, a strategy known as quorum sensing inhibition (QSI), is a promising approach to attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development. nih.govresearchgate.net
Recent research has focused on designing and synthesizing AHL analogs that can act as quorum sensing inhibitors. nih.gov A 2023 study detailed the design of four new AHL analogs where a tert-butoxycarbonyl (Boc) group was incorporated into the amide and β-keto moiety of the AHL structure. nih.govnih.govscilifelab.se These Boc-modified compounds were evaluated for their ability to inhibit the Las QS system in the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.govscilifelab.se
The study found that these Boc-containing AHL analogs could effectively compete with the natural signaling molecule, N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), and decrease the activity of the LasR receptor. nih.govnih.govscilifelab.se Furthermore, these compounds led to a reduction in the production of 3O-C12-HSL and several virulence factors, including total protease activity, elastase activity, and pyocyanin (B1662382) production. nih.govnih.govscilifelab.se One of the four tested compounds showed a particularly significant effect on the proteome related to QS communication and virulence, marking it as a distinct QSI. nih.govnih.govscilifelab.se
The table below summarizes the key findings related to the Boc-modified AHL analogs in the study by Ballante et al. (2023). nih.govnih.govscilifelab.se
| Compound Property | Research Finding |
| Mechanism of Action | Competed with natural 3O-C12-HSL for binding to the LasR receptor. nih.govnih.govscilifelab.se |
| Effect on LasR Activity | Decreased LasR-controlled light activity in a bioreporter assay. nih.govnih.govscilifelab.se |
| Impact on Virulence | Reduced the production of total protease, elastase, and pyocyanin. nih.govnih.govscilifelab.se |
| Proteomic Changes | One compound significantly altered the expression of QS-regulated extracellular proteins. nih.govnih.govscilifelab.se |
This research highlights the potential of using Boc-modified homoserine derivatives as a scaffold for developing novel anti-virulence agents that target bacterial communication. nih.gov
Development of Novel Antimicrobial Agents
Mechanism of Action against Bacterial Virulence Factors
The strategic use of the tert-butoxycarbonyl (Boc) protecting group on L-homoserine derivatives has been instrumental in the development of antagonists targeting bacterial virulence, primarily by disrupting quorum sensing (QS) systems. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density, leading to the production of virulence factors. nih.govmdpi.com In many Gram-negative bacteria, this communication relies on N-acyl-L-homoserine lactone (AHL) signaling molecules. mdpi.com
The primary target for these Boc-modified compounds is often the LuxR-type receptors, such as the LasR protein in the opportunistic pathogen Pseudomonas aeruginosa. nih.govmdpi.com LasR is a transcriptional regulator that, upon binding to its native AHL signal, N-3-oxododecanoyl-L-homoserine lactone (3O-C12-HSL), activates a cascade of genes responsible for virulence factor production and biofilm formation. nih.govresearchgate.net
Research has shown that introducing a Boc group into the central structure of AHLs can create potent antagonists. nih.gov A study focused on the rational design of AHL analogs hypothesized that modifying the amide linker or the β-keto moiety of 3O-C12-HSL with a Boc group could yield compounds with anti-QS activity. nih.gov This hypothesis was confirmed through experiments using a LasR-based bioreporter, which demonstrated that these novel Boc-modified AHL analogs could effectively compete with the natural 3O-C12-HSL for binding to LasR, thereby inhibiting the activation of the receptor. nih.gov This competitive inhibition mechanism effectively blocks the QS signaling pathway, leading to a reduction in the expression of virulence factors. nih.gov
The antagonistic activity of these compounds is a result of their ability to occupy the ligand-binding site of the LasR receptor without inducing the conformational changes necessary for its activation and subsequent DNA binding. While the native ligand stabilizes an active conformation of LasR, the Boc-containing analogs are thought to bind in a manner that prevents this, thus acting as inhibitors. nih.govresearchgate.net This approach has led to the identification of several small-molecule modulators that can disrupt LasR function. nih.gov
Table 1: Examples of Quorum Sensing Inhibitors and their Activity This table includes various N-acyl-homoserine lactone analogs and other compounds that have been studied for their quorum sensing inhibitory activity, providing context for the types of modifications and their effects. Note that not all compounds listed are Boc-L-homoserine derivatives.
| Compound/Analog Type | Target Organism/Receptor | Activity/Potency (IC50) | Reference(s) |
|---|---|---|---|
| p-Nitrobenzylcarbamate | Vibrio fischeri | ~20 µM | mdpi.com |
| Amide Inhibitor (4a) | Vibrio fischeri (LuxR) | 2 µM | mdpi.com |
| Norlobaridone (NBD) | Pseudomonas aeruginosa (LasR) | 1.93 ± 0.21 μM | mdpi.com |
| 3-tetradecanoyltetronic acid (17) | Staphylococcus aureus (AgrC) | Not specified as IC50, but active | acs.org |
| N-(2-hexadecynoyl)-l-homoserine lactone | Chromobacterium violaceum | Effective at 0.25-1 mg/mL | researchgate.net |
Antagonists for Receptor Signaling
The application of Boc-L-homoserine and its derivatives extends beyond the realm of bacterial communication to the modulation of receptor signaling in other biological systems. The introduction of the bulky and lipophilic Boc group has been a successful strategy in medicinal chemistry to convert agonists into antagonists for various receptors. nih.gov
A notable example outside of quorum sensing is the development of antagonists for formyl peptide receptor signaling in leukocytes. nih.gov By modifying a chemotactic peptide agonist with a Boc group, researchers were able to generate a compound that could block the receptor's activity. nih.gov This principle has been applied to other signaling pathways as well, demonstrating the versatility of the Boc group in drug design and chemical biology. nih.govresearchgate.net
In the context of bacterial quorum sensing, Boc-modified AHL analogs act as antagonists for the LasR receptor. nih.gov These synthetic compounds compete with the natural AHL signal molecules for binding to the receptor's active site. nih.gov However, unlike the natural ligand which activates the receptor, the Boc-containing analogs occupy the site without triggering the necessary conformational change for downstream signaling. This effectively blocks the receptor, preventing the expression of virulence genes. nih.gov Biosensor assays have confirmed that Boc-modified AHLs can limit the activity of LasR, both when administered alone and in direct competition with the native ligand, 3O-C12-HSL. nih.gov
Biochemical Pathway Investigations
Study of Metabolic Pathways involving Homoserine
Boc-L-homoserine serves as a valuable tool for investigating the intricate metabolic pathways involving its parent amino acid, L-homoserine. L-homoserine is a crucial, non-proteinogenic α-amino acid that functions as a key intermediate in the biosynthesis of essential amino acids, namely methionine and threonine, in bacteria and plants. wikipedia.orgfrontiersin.org Its biosynthesis originates from aspartic acid and involves several enzymatic steps, including the action of homoserine dehydrogenase. wikipedia.org
The study of these pathways is often facilitated by the use of modified or protected amino acids. Boc-L-homoserine, with its amino group protected by the tert-butyloxycarbonyl group, is frequently used in peptide synthesis and other biochemical studies. chemimpex.commedchemexpress.com This protection allows for controlled chemical reactions and the specific incorporation of the homoserine moiety into peptides or other molecules. chemimpex.combiosynth.com By incorporating Boc-L-homoserine into synthetic peptides, researchers can create probes to study the interactions between these peptides and the enzymes involved in the homoserine metabolic pathway. chemimpex.com
For instance, understanding how enzymes recognize and process their substrates can be elucidated by presenting them with analogs like those derived from Boc-L-homoserine. The Boc group can influence the binding and catalytic activity, providing insights into the steric and electronic requirements of the enzyme's active site. chemimpex.com Therefore, Boc-L-homoserine and its derivatives are important reagents for dissecting the complexities of amino acid biosynthesis and metabolism. wikipedia.orgchemimpex.com
Research into Amino Acid Modifying Enzymes (e.g., Kinases)
Peptides that incorporate non-canonical amino acids, such as L-homoserine, are valuable substrates for the investigation of amino acid modifying enzymes, including kinases. iris-biotech.de Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from a high-energy donor, like ATP, to a specific substrate. uniprot.org In the context of the homoserine metabolic pathway, a key enzyme is homoserine kinase. wikipedia.orgnih.gov
Homoserine kinase catalyzes the ATP-dependent phosphorylation of L-homoserine to produce O-phospho-L-homoserine, a critical step in the biosynthetic route towards threonine. wikipedia.orguniprot.org Research on homoserine kinase from Escherichia coli has detailed its structure, kinetics, and substrate specificity. uniprot.orgnih.gov Studies have shown that L-threonine acts as a competitive inhibitor of the enzyme with respect to the substrate L-homoserine, indicating that both molecules likely bind to the same site on the enzyme. nih.gov
The use of protected amino acids like Boc-L-homoserine is foundational for synthesizing peptide substrates used in these enzymatic assays. biosynth.com By creating specific peptide sequences containing homoserine, researchers can probe the activity and specificity of kinases and other modifying enzymes. The Boc protecting group is essential during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the N-terminus while the peptide chain is being elongated. biosynth.com Once the desired peptide is synthesized, the Boc group can be removed, and the peptide can be used to study how it is recognized and modified by enzymes like homoserine kinase, contributing to a deeper understanding of these fundamental biological processes. biosynth.comiris-biotech.de
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Boc-L-homoserine | |
| N-3-oxododecanoyl-L-homoserine lactone (3O-C12-HSL) | |
| L-homoserine | |
| Methionine | |
| Threonine | |
| Aspartic acid | |
| O-phospho-L-homoserine | |
| p-Nitrobenzylcarbamate | |
| Norlobaridone | |
| 3-tetradecanoyltetronic acid | |
| N-(2-hexadecynoyl)-l-homoserine lactone | |
| ATP (Adenosine triphosphate) |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for assessing the purity and enantiomeric composition of Boc-L-homoserine. These techniques separate the compound from impurities and its enantiomer, allowing for precise quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of Boc-L-homoserine. tcichemicals.comtcichemicals.comtcichemicals.comvwr.comavantorsciences.com Purity levels are often reported as a percentage of the total area of the chromatogram, with commercial suppliers typically guaranteeing a purity of ≥98.0%. tcichemicals.comtcichemicals.comtcichemicals.comvwr.comavantorsciences.com The method often involves a reversed-phase column, such as a C18 column, and a mobile phase tailored to achieve optimal separation. google.com For instance, a method for the simultaneous detection of L-homoserine and other free amino acids in fermentation broth utilizes a C18 column with a derivatization step. google.com While specific HPLC conditions for Boc-L-homoserine are often proprietary, the general principles of reversed-phase chromatography are applied to separate it from any starting materials, byproducts, or degradation products.
Table 1: HPLC Purity Data for Boc-L-homoserine
| Supplier/Source | Reported Purity (HPLC) | Analysis Method |
| TCI Chemicals | >98.0% (T) | HPLC |
| TCI Chemicals | min. 98.0 area% | HPLC |
| Avantor | ≥98.0% | HPLC, titration analysis |
This table presents typical purity specifications for commercially available Boc-L-homoserine as determined by HPLC.
Thin-Layer Chromatography (TLC) in Synthesis Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of reactions involving Boc-L-homoserine. wiley-vch.deacs.org For example, during the synthesis of nucleopeptides where Boc-L-homoserine is a key component, TLC is used to follow the consumption of starting materials and the formation of the desired product. umich.edu A typical developing system for this purpose is a mixture of dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and acetic acid. umich.edu In other synthetic procedures, the reaction progress is monitored by TLC with a potassium permanganate (B83412) (KMnO4) stain to visualize the disappearance of the starting material. acs.org The completion of the Boc protection of L-homoserine lactone can also be monitored by TLC. nih.gov
Chiral Chromatography for Enantioseparation
Ensuring the enantiomeric purity of Boc-L-homoserine is critical, as the biological activity of resulting peptides is often stereospecific. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. libretexts.orgyoutube.com While specific methods for Boc-L-homoserine are not extensively detailed in publicly available literature, the general approach involves the use of a chiral stationary phase (CSP). google.comsigmaaldrich.comrsc.org Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven effective for the chiral separation of N-blocked amino acids like Boc-protected derivatives. google.comsigmaaldrich.comrsc.org These separations are typically achieved using reversed-phase or polar organic mobile phases. sigmaaldrich.com The final product of a synthesis starting from L-homoserine lactone was determined to be ≥95% e.e. through analysis of its Mosher amide derivative by ¹H NMR, a technique that can be complementary to chiral chromatography. nih.govunl.edu
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of Boc-L-homoserine, confirming its identity and the presence of key functional groups. chemimpex.combldpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of Boc-L-homoserine.
¹H NMR: The proton NMR spectrum of Boc-L-homoserine is expected to be consistent with its structure, and this is often stated in certificates of analysis. medchemexpress.comleyan.com The spectrum would show characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group (a singlet around 1.44 ppm), as well as signals for the protons on the homoserine backbone, including the α-proton, and the β- and γ-protons. unl.edu
¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by showing signals for each unique carbon atom in the molecule. For a derivative, Boc-L-homoserine lactone, the ¹³C NMR spectrum shows distinct peaks for the carbonyl carbons of the lactone and the Boc group, the quaternary carbon of the Boc group, and the carbons of the homoserine ring. unl.edu
Table 2: Representative NMR Data for a Boc-L-homoserine Derivative
| Technique | Key Signals (ppm) |
| ¹H NMR (300 MHz, CDCl₃) | 1.44 (s, 9H), 2.16-2.25 (m, 1H), 2.69-2.79 (m, 1H), 4.18-4.28 (m, 1H), 4.29-4.38 (m, 1H), 4.40-4.46 (m, 1H), 5.03-5.10 (m, 1H) |
| ¹³C NMR (75 MHz, CDCl₃) | 28.1, 30.1, 50.0, 65.6, 80.3, 155.4, 175.4 |
This table shows the ¹H and ¹³C NMR data for Boc-L-homoserine lactone, a closely related derivative, illustrating the types of signals observed. unl.edu
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight of Boc-L-homoserine and to fragment the molecule for further structural confirmation.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used. In one study, the mass spectrum of t-boc serine, a similar compound, did not show an unusually abundant octamer, unlike serine itself. caltech.edu This indicates that the Boc group can influence the clustering behavior of the amino acid in the gas phase.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For example, the HRMS (ESI) of (S)-N-Boc-5-oxaproline, another related compound, showed a measured mass that was extremely close to the calculated mass, confirming its molecular formula. orgsyn.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting IR spectrum is a unique molecular fingerprint, displaying absorption bands at characteristic wavenumbers (cm⁻¹).
For Boc-L-homoserine, the IR spectrum reveals the presence of its key functional groups: the hydroxyl (-OH) group, the N-H group of the carbamate (B1207046), the C-H bonds of the alkyl chain, and the two distinct carbonyl (C=O) groups from the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid. Analysis of similar Boc-protected amino acids and homoserine derivatives allows for the assignment of these characteristic absorption bands. nih.govresearchgate.net
The primary vibrational modes and their expected absorption regions for Boc-L-homoserine are detailed below. The broad O-H stretching band from the carboxylic acid often overlaps with other signals. The two carbonyl stretching frequencies are particularly diagnostic: the carbamate C=O typically appears at a higher wavenumber than the carboxylic acid C=O.
Table 1: Characteristic IR Absorption Bands for Boc-L-homoserine
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching, H-bonded | 3300 - 2500 (broad) |
| O-H (Alcohol) | Stretching, H-bonded | 3500 - 3200 (broad) |
| N-H (Carbamate) | Stretching | 3400 - 3300 |
| C-H (Alkyl) | Stretching | 3000 - 2850 |
| C=O (Carbamate) | Stretching | ~1715 |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
Note: The exact positions of absorption peaks can vary based on the sample preparation method (e.g., KBr pellet, thin film) and intermolecular interactions.
Elemental Analysis for Compound Verification
Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It precisely determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. For a pure sample of Boc-L-homoserine, the experimentally determined percentages should closely match the theoretically calculated values derived from its molecular formula, C₉H₁₇NO₅. scbt.comnih.gov
The molecular weight of Boc-L-homoserine is 219.24 g/mol . scbt.comnih.gov A comparison between the calculated and expected experimental values serves as a critical checkpoint for compound purity and identity. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structure. While data for the specific compound is proprietary, analysis of closely related derivatives, such as (S)-N-Boc-L-homoserine Ethyl Ester, shows excellent agreement between found and calculated values, typically within a ±0.4% margin, which is the standard for confirmation of a pure substance. lgcstandards.com
Table 2: Elemental Composition of Boc-L-homoserine (C₉H₁₇NO₅)
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Theoretical Mass % |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 49.30% |
| Hydrogen (H) | 1.008 | 17 | 17.136 | 7.81% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.39% |
| Oxygen (O) | 15.999 | 5 | 79.995 | 36.49% |
| Total | | | 219.237 | 100.00% |
Computational Chemistry for Structure-Activity Relationship Studies
Computational chemistry has become an indispensable tool in modern drug discovery and chemical biology for investigating structure-activity relationships (SAR). nih.govnih.govfrontiersin.org These studies elucidate how a molecule's three-dimensional structure correlates with its biological activity, guiding the rational design of new and more potent compounds.
Boc-L-homoserine and its derivatives have been the subject of computational SAR studies, particularly in the development of quorum sensing inhibitors (QSIs). researchgate.netfrontiersin.org Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate group behaviors, including virulence factor production. nih.govdiva-portal.org One common class of signaling molecules is N-acyl-L-homoserine lactones (AHLs). frontiersin.org
In this context, researchers design new AHL analogs by modifying the core structure, for instance, by incorporating a Boc group. frontiersin.orgnih.gov Computational techniques, especially molecular docking, are then used to predict how these newly designed molecules will bind to the AHL receptor protein (e.g., LasR in Pseudomonas aeruginosa). frontiersin.orgnih.gov
The process typically involves:
Design of Analogs: New molecules are designed based on the AHL scaffold, incorporating modifications like the Boc group to alter steric and electronic properties. frontiersin.org
Molecular Docking: The designed compounds are computationally docked into the known three-dimensional structure of the target receptor's binding site. This simulation predicts the preferred binding orientation and calculates a score to estimate binding affinity. frontiersin.org
Analysis of Interactions: The docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the receptor. frontiersin.org
SAR Model Development: By combining computational predictions with experimental data on the biological activity of the compounds, a robust SAR model can be built. frontiersin.orgnih.gov This model helps explain why certain structural modifications enhance or diminish activity and provides a roadmap for the rational design of next-generation inhibitors. researchgate.netnih.gov
These computational studies provide critical insights into the molecular features required for a compound to effectively modulate a biological target, accelerating the discovery of new therapeutic agents. frontiersin.orgnih.gov
Q & A
Q. What are the essential safety protocols for handling Boc-L-homoserine in laboratory settings?
Boc-L-homoserine requires strict adherence to laboratory safety standards, including the use of personal protective equipment (PPE), proper ventilation, and storage in a cool, dry environment. Safety data sheets (SDS) emphasize avoiding inhalation, skin contact, and ingestion. Emergency procedures, such as chemical spill protocols and eyewash station access, must be established .
Q. What genetic modifications are critical for establishing a baseline microbial producer of L-homoserine?
In Escherichia coli, foundational modifications include:
- Overexpression of thrA (encoding homoserine dehydrogenase) to enhance precursor flux.
- Knockout of metA (homoserine O-succinyltransferase) and thrB (homoserine kinase) to block competitive pathways.
- Deletion of iclR (isocitrate lyase regulator) to redirect carbon flux toward the TCA cycle. These steps yield baseline production of ~3.21 g/L in batch cultures .
Q. What analytical methods are recommended for quantifying Boc-L-homoserine in complex biological matrices?
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for quantification. NMR spectroscopy is critical for structural validation. Experimental protocols must detail sample preparation, instrument parameters, and calibration curves to ensure reproducibility, per guidelines for reporting chemical characterization .
Advanced Research Questions
Q. How can CRISPR interference (CRISPRi) systematically identify metabolic bottlenecks in L-homoserine biosynthesis?
CRISPRi enables targeted repression of 50+ genes to iteratively optimize pathways. For example, repressing gltA (citrate synthase) and sucA (2-oxoglutarate dehydrogenase) redirects carbon toward oxaloacetate, a precursor for homoserine. Metabolomics integration reveals flux imbalances, such as NADPH depletion, guiding further engineering (e.g., overexpression of pntAB for NADPH regeneration) .
Q. What strategies improve L-homoserine yield under fed-batch fermentation conditions?
Key approaches include:
- Dynamic glucose feeding : Maintains glucose at sub-inhibitory levels (~20 g/L) to prevent acetate accumulation.
- Anaplerotic pathway enhancement : Pyruvate carboxylase overexpression increases oxaloacetate availability, boosting yield to 8.54 g/L in shake flasks.
- Co-factor balancing : Co-expression of pntAB (NAD kinase) and gapA (glyceraldehyde-3-phosphate dehydrogenase) improves NADPH/NADP+ ratios. Fed-batch optimization achieves 37.57 g/L with a 0.31 g/g glucose yield .
Q. How do contradictory reports on L-homoserine production yields arise, and how can they be resolved?
Discrepancies often stem from differences in strain background (e.g., E. coli W3110 vs. BL21), culture conditions (aerobic vs. microaerobic), or analytical methods (e.g., extracellular vs. intracellular metabolite measurement). Systematic metabolomics and flux balance analysis (FBA) can reconcile these by mapping pathway efficiencies and identifying strain-specific regulatory nodes .
Q. What frameworks guide experimental design for hypothesis-driven research on Boc-L-homoserine applications?
The PICO framework (Population, Intervention, Comparison, Outcome) defines variables:
- Population: Microbial strain (e.g., E. coli W3110).
- Intervention: CRISPRi-mediated gene repression.
- Comparison: Wild-type vs. engineered strains.
- Outcome: Yield (g/L) and carbon efficiency (g/g glucose). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps (e.g., novel co-factor balancing strategies) .
Q. How can metabolomics data inform iterative strain engineering for Boc-L-homoserine production?
Metabolomics identifies accumulation of intermediates (e.g., aspartate semialdehyde) and co-factor limitations (e.g., NADPH). For instance, E. coli strains with pyruvate carboxylase overexpression show increased oxaloacetate pools, directly correlating with homoserine titer. Multi-omics integration (transcriptomics, proteomics) refines targets like glutamate supplementation to alleviate nitrogen limitations .
Methodological Notes
- Data Collection : Use structured questionnaires (e.g., Likert scales for enzyme activity surveys) to standardize qualitative assessments of strain performance .
- Contradiction Analysis : Apply multivariate statistics (e.g., PCA, PLS-DA) to disentangle confounding variables in metabolomics datasets .
- Ethical Compliance : Document biosafety protocols for genetically modified organisms (GMOs) per institutional guidelines, referencing SDS and containment procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
